Granzyme B is classified as a member of the granzyme family of serine proteases, which are stored in cytotoxic granules of immune cells. It is predominantly produced by natural killer cells and cytotoxic T lymphocytes. The enzyme is encoded by the GZMB gene located on chromosome 14 in humans. Granzyme B is known for its ability to cleave specific substrates, leading to programmed cell death and modulation of immune responses.
Granzyme B can be synthesized using various recombinant expression systems, with mammalian cell lines such as HEK293T being preferred due to their ability to perform post-translational modifications that are critical for protein functionality. Recent advancements have improved purification techniques, resulting in higher yields of biologically active Granzyme B free from contaminants. Techniques such as nickel-immobilized metal affinity chromatography are commonly employed for purification .
The synthesis process typically involves:
Granzyme B has a well-characterized structure consisting of a catalytic triad composed of serine, histidine, and aspartate residues that are essential for its proteolytic activity. The enzyme typically exists as a monomer but can form oligomers under certain conditions.
Crystallographic studies have provided detailed insights into the molecular structure of Granzyme B, revealing its active site configuration and substrate binding mechanisms. These structural features are crucial for understanding how Granzyme B interacts with its substrates and inhibitors.
Granzyme B catalyzes the hydrolysis of peptide bonds in specific substrates, primarily targeting proteins involved in apoptosis. It cleaves after aspartate residues in substrates, which distinguishes it from other granzymes and caspases.
The enzyme's activity can be quantified using synthetic peptide substrates that mimic natural targets. Reaction conditions such as pH and temperature are optimized to ensure maximum enzymatic activity. Additionally, assays involving fluorescently labeled substrates allow for real-time monitoring of Granzyme B activity within cellular contexts .
Granzyme B induces apoptosis through several mechanisms:
Studies have shown that Granzyme B effectively disrupts central metabolic processes in target cells, further contributing to cell death through inhibition of protein synthesis and other metabolic pathways .
Relevant analyses have indicated that Granzyme B maintains its activity across a range of temperatures but shows decreased activity under extreme acidic or basic conditions .
Granzyme B has significant applications in immunology and cancer research:
The human GZMB gene is located on chromosome 14q11.2 within a cluster of serine protease genes that includes cathepsin G and granzyme H. This genomic region, termed the "chymase locus", spans approximately 3.2 kb and consists of five exons encoding the signal peptide, propeptide, and mature protease domains [2] [6]. Granzyme B exhibits significant evolutionary conservation, with human and mouse homologs sharing ~70% amino acid identity. This conservation extends to critical functional domains, including the catalytic triad and substrate-binding regions [2]. The GZMB promoter contains binding sites for transcription factors essential for lymphocyte-specific expression, including Ikaros, AP-1, ATF/CREB, and CBF/PEBP2, which regulate its expression during immune cell activation [4].
Rodents exhibit greater granzyme diversity (11 members) compared to humans (5 members), reflecting species-specific evolutionary adaptations. Granzyme B is conserved across mammals but absent in non-mammalian vertebrates, indicating its emergence coincided with adaptive immunity [2] [5]. The gene architecture has remained fundamentally conserved, with exons 2, 3, and 5 encoding the catalytic triad residues (His, Asp, Ser) characteristic of serine proteases [2].
Table 1: Genomic Organization of Human GZMB
Genomic Feature | Chromosomal Location | Exon Count | Transcript Length | Conserved Domains |
---|---|---|---|---|
GZMB gene | 14q11.2 | 5 | ~3.2 kb | Signal peptide, Propeptide, Serine protease domain |
Tryptase locus | 5q11-q12 | - | - | Granzyme A, Tryptase-2 |
Met-ase locus | 19p13.3 | - | - | Granzyme M |
Granzyme B adopts the characteristic chymotrypsin-like fold of serine proteases, consisting of two six-stranded β-barrel domains with the catalytic site situated at their interface. The active enzyme is a 32-kDa monomer with a substrate-binding cleft accommodating up to eight amino acid residues [3] [7]. The catalytic triad comprises His59, Asp103, and Ser198 (human numbering), which form a charge-relay network essential for nucleophilic attack on substrate peptide bonds [3] [7].
Recent molecular dynamics simulations reveal that conformational changes in the catalytic triad are triggered by substrate binding. Specifically, the His59-Asp103 hydrogen bond breaks upon activation, enabling formation of an Asp103-Arg216 salt bridge that expands the active site. This rearrangement facilitates optimal positioning of the P1 aspartate residue in the substrate-binding pocket [3]. The oxyanion hole stabilizes the tetrahedral intermediate during catalysis, while the S1 pocket features Arg226 at its base, which forms a critical salt bridge with the P1 aspartate of substrates [7] [9]. This electrostatic complementarity underlies granzyme B's strict preference for aspartate at the cleavage site.
Table 2: Catalytic Triad Residues Across Species
Species | His | Asp | Ser | P1 Specificity Determinant |
---|---|---|---|---|
Human | His59 | Asp103 | Ser198 | Arg226 |
Mouse | His57 | Asp102 | Ser195 | Arg224 |
Rat | His57 | Asp102 | Ser195 | Arg225 |
Granzyme B undergoes critical post-translational modifications that regulate its activation, trafficking, and function:
Glycosylation: The nascent polypeptide contains N-linked glycosylation sites that are modified in the endoplasmic reticulum with mannose-6-phosphate (M6P) moieties. These modifications facilitate receptor-mediated trafficking to cytotoxic granules via the mannose-6-phosphate receptor (MPR) pathway. Glycosylation patterns vary between cell types: monocytic cells exhibit predominantly high-mannose glycosylation, while cytotoxic lymphocytes show both high-mannose and complex glycosylation. The high-mannose form directs lysosomal localization, while complex glycosylation promotes secretion [4] [8].
Zymogen Activation: Granzyme B is synthesized as an inactive proenzyme (pro-granzyme B) containing an N-terminal dipeptide. Activation occurs within cytotoxic granules through cleavage by dipeptidyl peptidase I (DPPI/cathepsin C), which removes the inhibitory dipeptide. DPPI-deficient cells fail to activate granzyme B, underscoring this step's necessity [2] [4]. The acidic pH of granules (~5.5) maintains granzyme B in an inactive state until release into the neutral pH environment of target cells (~7.4), where it gains full proteolytic activity [4].
Serglycin Binding: Mature granzyme B is stored in granules by electrostatic interactions with the proteoglycan serglycin, which prevents autodegradation and facilitates granule condensation [4].
Granzyme B exhibits stringent P1 aspartate specificity due to unique structural features of its S1 pocket. Key determinants include:
This specificity profile aligns with physiological substrates, particularly caspase activation sites (e.g., caspase-3: IETD↓G; caspase-7: IEPD↓S) and apoptotic regulators like Bid (IED↓G). Granzyme B cleaves these substrates at rates 10³-10⁴-fold higher than non-cognate sequences [9].
Table 3: Physiological Substrates and Cleavage Sites of Granzyme B
Substrate | Cleavage Sequence | Biological Consequence |
---|---|---|
Caspase-3 | IETD↓G | Effector caspase activation |
Caspase-7 | IEPD↓S | Effector caspase activation |
Bid | IED↓G | Mitochondrial apoptosis pathway |
DFF45/ICAD | DMQD↓G | DNase activation (DNA fragmentation) |
Rho-regulated kinase Rock II | VLED↓G | Cytoskeletal disruption |
SERPINB9 (PI-9) is the primary endogenous inhibitor of granzyme B in humans, exhibiting a second-order inhibition constant (kass) of 1.7 × 10⁶ M⁻¹s⁻¹ and stoichiometry of inhibition (SI) approaching 1. The molecular mechanism involves:
Reactive Center Loop (RCL) Recognition: SERPINB9's RCL contains the critical P1 glutamate (Glu340) that mimics granzyme B's aspartate preference. The RCL binds the protease active site as a pseudosubstrate, forming an initial Michaelis complex [5] [10].
Conformational Trapping: Upon RCL cleavage, SERPINB9 undergoes a stressed-to-relaxed (S→R) transition, inserting the RCL into β-sheet A. This translocates the covalently attached granzyme B to the opposite pole of the serpin, distorting the protease's active site and irreversibly inactivating it [5].
Cytoprotective Distribution: SERPINB9 is highly expressed in immune cells (cytotoxic lymphocytes, dendritic cells) and immune-privileged sites (placenta, testis), protecting them from misdirected granzyme B. Its expression is upregulated in bystander cells during inflammatory responses, providing tissue protection [5] [10].
Rodents employ homologous protection mechanisms: Serpinb9 in mice (encoded at 13 A3.2-A3.3) inhibits murine granzyme B through analogous conformational trapping. Viral serpins like crmA from cowpox virus also exploit this mechanism to evade immune responses, though with lower specificity [5] [10].
Table 4: Granzyme B Inhibitors Across Species
Inhibitor | Species | Mechanism | Kinetic Parameters | Cellular Function |
---|---|---|---|---|
SERPINB9 (PI-9) | Human | Conformational trapping | kass = 1.7 × 10⁶ M⁻¹s⁻¹; SI≈1 | Cytoprotection of immune cells |
Serpinb9 | Mouse | Conformational trapping | kass = 2.1 × 10⁶ M⁻¹s⁻¹ | Protects CTLs from autoactivation |
crmA | Cowpox virus | Substrate-like inhibition | Low SI (≥4) | Viral immune evasion |
Srp-2 | Schistosoma mansoni | Tight-binding inhibition | ND | Parasite survival |
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